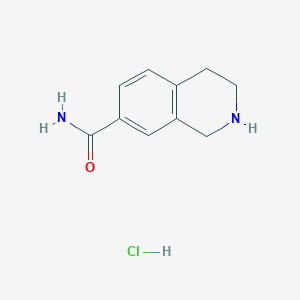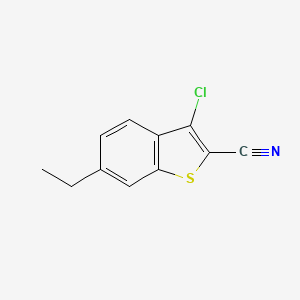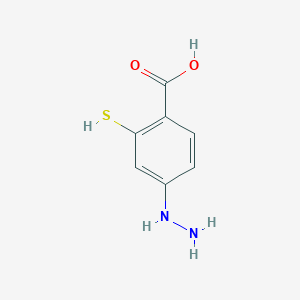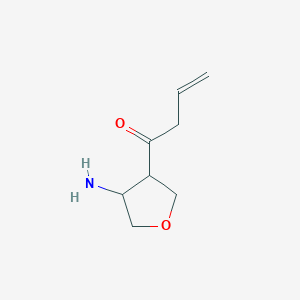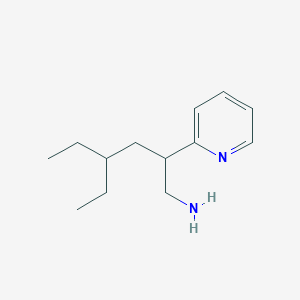
4-Ethyl-2-(pyridin-2-yl)hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-(pyridin-2-yl)hexan-1-amine is an organic compound with the molecular formula C13H22N2. This compound is characterized by the presence of a pyridine ring attached to a hexane chain with an ethyl group and an amine group. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine typically involves multiple steps. One common method starts with the preparation of 2-(pyridin-2-yl)ethan-1-amine, which is then subjected to further reactions to introduce the ethyl and hexane groups. The reaction conditions often involve the use of Grignard reagents, reduction reactions, and amination processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-(pyridin-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions where the pyridine ring or the hexane chain is modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
4-Ethyl-2-(pyridin-2-yl)hexan-1-amine is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Employed in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine include:
- 2-(Pyridin-2-yl)ethan-1-amine
- 4-Ethyl-2-(pyridin-4-yl)hexan-1-amine
- 2-(Pyridin-2-yl)isopropylamine
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C13H22N2 |
|---|---|
Poids moléculaire |
206.33 g/mol |
Nom IUPAC |
4-ethyl-2-pyridin-2-ylhexan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-3-11(4-2)9-12(10-14)13-7-5-6-8-15-13/h5-8,11-12H,3-4,9-10,14H2,1-2H3 |
Clé InChI |
WMSLVYDSQJGYJZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC(CN)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



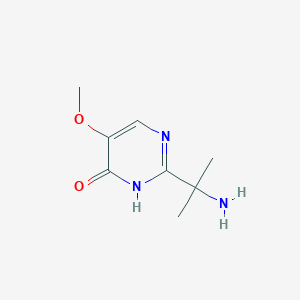
![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
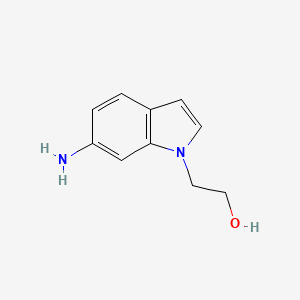
![2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13155901.png)
